molecular formula C11H13BrO2 B1330606 Tert-butyl 3-bromobenzoate CAS No. 69038-74-0

Tert-butyl 3-bromobenzoate

Cat. No. B1330606
CAS RN: 69038-74-0
M. Wt: 257.12 g/mol
InChI Key: NPVLZVSAZXTBSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator in the α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, TBPB has been employed in the direct functionalization of N-propargyl aromatic amine derivatives with ethers, leading to the synthesis of 3-alkylated quinolines through a domino radical addition/cyclization reaction . These studies demonstrate the versatility of tert-butyl benzoate derivatives in facilitating complex organic transformations.

Molecular Structure Analysis

While the molecular structure of tert-butyl 3-bromobenzoate is not explicitly discussed, the structure of related compounds has been characterized using various techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, revealing its crystalline structure and intermolecular interactions . These characterization methods are essential for understanding the molecular structure and properties of tert-butyl benzoate derivatives.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives participate in a variety of chemical reactions. The laser flash photolysis of tert-butyl aroylperbenzoates has been studied to understand the kinetics of their singlet and triplet states and the aroylphenyl radicals formed during the process . These radicals exhibit solvent-dependent lifetimes and can react with various quenchers, indicating their potential in radical-mediated organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives are influenced by their molecular structure. For instance, the thermal and crystallographic properties of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate were studied, revealing its orthorhombic lattice and the types of intermolecular interactions stabilizing the crystal structure . These properties are crucial for understanding the behavior of these compounds under different conditions and their suitability for various applications.

Scientific Research Applications

Synthesis of Benzaldehyde Derivatives

Tert-butyl 4-bromobenzoate has been utilized in the synthesis of benzaldehyde derivatives. A study demonstrated the synthesis of a benzaldehyde containing an ester function directly from tert-butyl 4-lithiobenzate. This process involved reacting t-butyl 4-bromobenzoate with butyllithium at -78°C in tetrahydrofuran (THF), followed by the addition of DMF, yielding the desired benzaldehyde in moderate yield. This highlights the compound's utility in organic synthesis, particularly in forming benzaldehyde derivatives with ester functionalities (Kende & Zhong, 1999).

Catalysis in Fujiwara-Moritani Reactions

Tert-butyl perbenzoate, a related compound, serves as a substitute for benzoquinone in Fujiwara-Moritani reactions. These reactions were performed between acetanilides and butyl acrylate under homogeneous conditions at room temperature. The inclusion of Cu(OAc)2 as a cocatalyst enhanced the system, indicating the compound's role in promoting mild reaction conditions and enabling efficient chemical transformations (Liu & Hii, 2011).

Application in Antibacterial Activity Studies

Hydrazide-hydrazones of 4-tert-butylbenzoic acid, a chemically related compound, have been synthesized and screened for antibacterial activity. This study revealed that some synthesized compounds exhibited high bacteriostatic or bactericidal activity against Gram-positive bacteria, particularly Bacillus spp. This highlights the potential of tert-butyl benzoate derivatives in developing new antibacterial agents (Popiołek & Biernasiuk, 2016).

In Organic Light-Emitting Diodes (OLEDs)

2-Tert-butyl-9,10-bis(bromoaryl)anthracenes, which can be derived from tert-butyl benzoate compounds, have been synthesized and used in the construction of blue-light-emitting organic light-emitting diodes (OLEDs). These compounds exhibited high thermal decomposition temperatures and formed stable glasses, indicating their suitability for use in electronic devices (Danel et al., 2002).

Use in Thermal Decomposition Studies

Tert-butyl peroxybenzoate, a derivative of tert-butyl benzoate, has been studied for its thermal decomposition characteristics. This research is crucial for understanding the safety parameters and potential risks associated with the handling and storage of this compound in industrial settings, particularly in the petrifaction industry (Jiang et al., 2019).

Safety And Hazards

Tert-butyl 3-bromobenzoate is harmful if inhaled and may cause respiratory irritation . It also causes serious eye irritation . Safety measures include avoiding breathing mist, gas, or vapours, and avoiding contact with skin and eyes .

Future Directions

Tert-butyl 3-bromobenzoate is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products . Its market trends and growth opportunities are being explored . It is also used in research, with high-quality Tert-butyl 3-bromobenzoate offered in various pack sizes and purities .

properties

IUPAC Name

tert-butyl 3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLZVSAZXTBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318988
Record name tert-butyl 3-bromobenzoate
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromobenzoate

CAS RN

69038-74-0
Record name tert-Butyl 3-bromobenzoate
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Record name tert-Butyl 3-bromobenzoate
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Record name tert-butyl 3-bromobenzoate
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Record name Benzoic acid, 3-bromo-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo benzoic acid (10 g, 0.5 mol), silver carbonate (276 g, 1 mol) and dry molecular sieves (100 g) taken in dry CH2Cl2 (2 L), tert-butylbromide (115 mL, 1 mol) was added dropwise at 0° C. and the reaction mixture was stirred overnight at RT. The solid was filtered and washed with dichloromethane. Organic layer was washed with 10% aqueous solution of NaHCO3 (2×500 mL), water (2×500 mL), brine and dried. The solvent was removed under vacuum to give tert-butyl-3-bromobenzoate (70 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
catalyst
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an oven dried, 1-L, 3-necked round bottom flask equipped with an addition funnel, a glass stopper, a magnetic stirbar, and a reflux condenser connected to a nitrogen inlet, potassium t-butoxide (23.6 g, 209.6 mmol) was combined with toluene (150 mL). A solution of 3-bromobenzoyl chloride (40 g, 182.3 mmol) in toluene (100 mL) was added dropwise to the potassium t-butoxide and the mixture was stirred for 16 h at room temperature. The viscous mixture was transferred to a 1-L separatory funnel, and the reaction flask was rinsed with toluene (50 mL) and added to the separatory funnel. The toluene mixture was extracted with water (200 mL), a potassium carbonate solution (10%, 250 mL), and again with water (3×200 mL). The toluene layer was dried over magnesium sulfate and filtered, and the toluene was removed in vacuo to yield the product as a yellow oil (45.1 g, 96%). HPLC: >99% pure.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods III

Procedure details

2,4,6-Trichlorobenzoic acid (11.7 ml, 75 mmol) was added dropwise to a solution of 3-bromobenzoic acid (15 g, 75 mmol), triethyl amine (10.5 ml, 75 mmol) in THF (25 ml) at RT. The reaction was stirred 15 min. Then, t-butanol (7.1 ml, 150 mmol) and DMAP (18.3 g, 150 mmol) were added and the reaction was stirred overnight. The crude reaction was filtered through a pad of silica gel, concentrated, and was used in the next reaction without further purification.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Morisako, R Shang, Y Yamamoto - Inorganic Chemistry, 2016 - ACS Publications
… We carried out the deprotonative metalation and iodination of the tert-butyl 3-bromobenzoate (7) using 5 and 6. In compound 7, the 2-hydrogen situated between two electron-…
Number of citations: 6 pubs.acs.org
MT La, HK Kim - Tetrahedron, 2018 - Elsevier
A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed. This system features the use of boron trifluoride·diethyl etherate in toluene solvent to …
Number of citations: 13 www.sciencedirect.com
V Werner, T Klatt, M Fujii, J Markiewicz… - … A European Journal, 2014 - Wiley Online Library
… In preliminary experiments, (Me 3 Si) 2 CHMgBr⋅LiCl (2) underwent a smooth Kumada–Corriu cross-coupling reaction with tert-butyl 3-bromobenzoate (4 a, 0.9 equiv, 50 C, 2 h) by …
EM Vogl, SL Buchwald - The Journal of Organic Chemistry, 2002 - ACS Publications
… 2-Di-tert-butylphosphino-2‘-methylbiphenyl (1), 5 2-phenylnitroethane, 7 4-nitrobutyric acid methyl ester, 8 and tert-butyl-3-bromobenzoate 9 were synthesized as described the literature…
Number of citations: 118 pubs.acs.org
JP Wolfe, SL Buchwald - The journal of organic chemistry, 2000 - ACS Publications
… Aryl halides (except tert-butyl-3-bromobenzoate) were purchased from commercial sources and used without further purification. Toluene, benzene, and ether were continuously …
Number of citations: 662 pubs.acs.org
T Hama, S Ge, JF Hartwig - The Journal of organic chemistry, 2013 - ACS Publications
… (24, 25, 27, 28) For example, 4-bromoaryl ketones (entries 13–15), methyl or ethyl 4-bromobenzoate and tert-butyl 3-bromobenzoate (entries 16–20), 2-, 3-, and 4-bromobenzonitrile (…
Number of citations: 85 pubs.acs.org
T Kanagasundaram, A Timmermann… - Beilstein Journal of …, 2019 - beilstein-journals.org
… coupling of triflate 21 with boroxine 25b led to the ester-substituted rhodamine 25c in a reasonable yield of 53% (66% brsm) while the addition of the lithiated tert-butyl 3-bromobenzoate …
Number of citations: 7 www.beilstein-journals.org
R Kanada, T Suzuki, T Murata, M Miyazaki… - Bioorganic & Medicinal …, 2021 - Elsevier
… Reagents and conditions: (a) Ethyl 3-bromobenzoate or tert-butyl 3-bromobenzoate, PdCl 2 (PPh 3 ) 2 , NaHCO 3 , 1,4-dioxane, EtOH, H 2 O, 70 C, 3.5 h, 5a (yield: 92%) or 5b (yield: 91…
Number of citations: 2 www.sciencedirect.com
N Cheeseman, M Fox, M Jackson… - Proceedings of the …, 2004 - National Acad Sciences
A robust and scalable procedure for the palladium-catalyzed dynamic kinetic asymmetric transformation of 3,4-epoxy-1-butene into (2R)-3-butene-1,2-diol with water as the cosolvent is …
Number of citations: 15 www.pnas.org
P Ruiz-Castillo - 2016 - dspace.mit.edu
Chapter 1: This chapter describes a general method for the of the Pd-catalyzed N-arylation of hindered [alpha],[alpha],[alpha]-trisubstituted primary amines. The reaction utilized …
Number of citations: 0 dspace.mit.edu

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